2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with an amino group at position 4, a pyridin-2-yl moiety at position 5, and a sulfanyl-acetamide linkage terminating in a 1,3-benzodioxol-5-yl group. Its structural complexity makes it a candidate for diverse biological applications, particularly in anti-inflammatory and antimicrobial contexts .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c17-22-15(11-3-1-2-6-18-11)20-21-16(22)26-8-14(23)19-10-4-5-12-13(7-10)25-9-24-12/h1-7H,8-9,17H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJRLIFYGQGYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Moiety: This step involves the coupling of the triazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Benzodioxole Group: The final step involves the acylation of the triazole-pyridine intermediate with a benzodioxole acyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituents at Position 4 and 5
- 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Replaces pyridin-2-yl with 2-methoxyphenyl, reducing aromatic stacking but introducing electron-donating methoxy groups. This modification enhances solubility but may reduce kinase inhibition efficacy compared to the pyridine-containing parent compound .
- 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide Substitutes the amino group at position 4 with phenyl and adds a second triazole ring.
| Compound | Position 4 | Position 5 | Key Feature |
|---|---|---|---|
| Target | NH₂ | Pyridin-2-yl | High aromaticity |
| NH₂ | 2-Methoxyphenyl | Enhanced solubility | |
| Phenyl | Pyridin-4-yl | Dual triazole cores |
Variations in the Acetamide Substituent
- 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Replaces benzodioxol-5-yl with 4-fluorophenyl.
- 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide Chlorine substituent enhances halogen bonding with protein targets, as seen in kinase inhibition assays .
| Compound | Acetamide Substituent | Impact |
|---|---|---|
| Target | 1,3-Benzodioxol-5-yl | Balanced solubility/bioavailability |
| 4-Fluorophenyl | Increased CNS activity | |
| 3-Chlorophenyl | Enhanced target affinity |
Pyridine Positional Isomerism
- 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide Pyridin-3-yl substitution alters electronic distribution, reducing π-π stacking but improving interactions with NADPH oxidase .
- 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Pyridin-4-yl orientation enhances planar geometry, favoring DNA intercalation in anticancer studies .
Heterocyclic Replacements
- N-(1,3-benzodioxol-5-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
- Replaces triazole with pyrido-triazine, a fused heterocycle. This increases molecular weight (370.38 g/mol vs. 384.4 g/mol for the target) but introduces a ketone group for covalent binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
